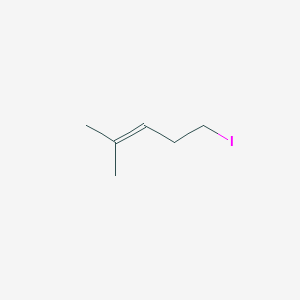

5-Iodo-2-methyl-2-pentene

Description

Structure

3D Structure

Properties

CAS No. |

43161-11-1 |

|---|---|

Molecular Formula |

C6H11I |

Molecular Weight |

210.06 g/mol |

IUPAC Name |

5-iodo-2-methylpent-2-ene |

InChI |

InChI=1S/C6H11I/c1-6(2)4-3-5-7/h4H,3,5H2,1-2H3 |

InChI Key |

GYZXREZVEDFMNG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCCI)C |

Origin of Product |

United States |

Foundational & Exploratory

physical and chemical properties of 5-iodo-2-methyl-2-pentene

An In-depth Technical Guide to 5-Iodo-2-methyl-2-pentene

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-2-methyl-2-pentene is an unsaturated organoiodide that holds potential as a versatile building block in organic synthesis and medicinal chemistry. Its structure, featuring a vinyl iodide moiety, makes it a candidate for various cross-coupling reactions, allowing for the introduction of complex molecular fragments. This guide provides a comprehensive overview of the known , alongside predicted spectroscopic data and hypothetical synthetic routes. While specific experimental data for this compound is limited in publicly available literature, this document aims to provide a valuable resource for researchers by extrapolating from the established chemistry of analogous vinyl iodides and haloalkenes.

Core Physical and Chemical Properties

The fundamental properties of 5-iodo-2-methyl-2-pentene are summarized in the table below. These values are critical for its handling, purification, and use in chemical reactions.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₁I | [1][2] |

| Molecular Weight | 210.06 g/mol | [1][2] |

| Boiling Point | 62-63 °C at 13 Torr | [2] |

| Density | 1.502 ± 0.06 g/cm³ (Predicted) | [2] |

| Melting Point | Not available | [3] |

| CAS Number | 43161-11-1 | [2] |

Hypothetical Synthesis Protocols

Due to the absence of a specific, detailed experimental protocol for the synthesis of 5-iodo-2-methyl-2-pentene in the literature, two plausible synthetic routes are proposed based on well-established organic transformations.

Method 1: Hydroiodination of 2-Methyl-1-penten-4-yne

This approach involves the regioselective addition of hydrogen iodide (HI) to the alkyne functionality of a suitable precursor. The reaction is anticipated to follow Markovnikov's rule, with the iodide adding to the more substituted carbon of the triple bond.

Experimental Protocol:

-

Precursor Synthesis: 2-Methyl-1-penten-4-yne can be synthesized via standard methods, for example, by the alkylation of a terminal alkyne.

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-methyl-1-penten-4-yne (1 equivalent) in a suitable anhydrous solvent such as dichloromethane or diethyl ether under an inert atmosphere (e.g., argon or nitrogen).

-

Addition of HI: Cool the solution to 0 °C in an ice bath. Slowly add a solution of hydrogen iodide (1.1 equivalents) in the same solvent. The HI can be generated in situ or used as a commercially available solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate to remove any excess iodine. Separate the organic layer, and extract the aqueous layer with the reaction solvent.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to afford 5-iodo-2-methyl-2-pentene.

Caption: Synthetic workflow for 5-iodo-2-methyl-2-pentene via hydroiodination.

Method 2: Finkelstein Reaction from an Allylic Tosylate

This method utilizes a nucleophilic substitution (SN2) reaction to replace a good leaving group, such as a tosylate, with iodide.[4][5][6]

Experimental Protocol:

-

Precursor Synthesis: The starting material, 2-methyl-2-penten-5-ol, can be synthesized from commercially available materials. This alcohol is then converted to its corresponding tosylate, 2-methyl-2-penten-5-yl tosylate, by reaction with p-toluenesulfonyl chloride in the presence of a base like pyridine.

-

Reaction Setup: In a round-bottom flask, dissolve the 2-methyl-2-penten-5-yl tosylate (1 equivalent) and a stoichiometric excess of sodium iodide (e.g., 3 equivalents) in anhydrous acetone.

-

Reaction Conditions: Heat the mixture to reflux and stir for 12-24 hours. The progress of the reaction can be monitored by TLC. The formation of a precipitate (sodium tosylate) indicates that the reaction is proceeding.

-

Workup: After cooling to room temperature, filter off the precipitate. The filtrate is then concentrated under reduced pressure to remove the acetone.

-

Extraction: Dissolve the residue in diethyl ether and wash with water to remove any remaining inorganic salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude 5-iodo-2-methyl-2-pentene can be purified by vacuum distillation or column chromatography.

Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Features |

| ¹H NMR | - Signals for two methyl groups attached to the double bond (singlets or narrowly split doublets) in the region of 1.6-1.8 ppm. - A signal for the vinyl proton (triplet) around 5.1-5.5 ppm. - A triplet for the methylene group adjacent to the iodine atom (CH₂-I) around 3.2-3.4 ppm. - A multiplet for the other methylene group around 2.2-2.4 ppm. |

| ¹³C NMR | - Signals for the sp² carbons of the double bond around 120-140 ppm. - A signal for the carbon bearing the iodine atom (C-I) at a relatively high field, around 5-15 ppm. - Signals for the methyl carbons in the region of 20-30 ppm. |

| IR Spectroscopy | - A weak to medium C=C stretching vibration around 1640-1680 cm⁻¹.[7] - Vinylic C-H stretching vibrations just above 3000 cm⁻¹.[7] - Aliphatic C-H stretching vibrations just below 3000 cm⁻¹. - A C-I stretching vibration in the far-infrared region, typically below 600 cm⁻¹, which may be difficult to observe on standard instruments.[8][9][10] |

| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z = 210.[11] - A prominent peak corresponding to the loss of an iodine atom (M⁺ - 127) at m/z = 83. - A peak at m/z = 127 corresponding to the iodine cation (I⁺).[11] - Fragmentation patterns characteristic of alkenes, such as allylic cleavage.[12] |

Reactivity and Potential Applications

Vinyl iodides are valuable intermediates in organic synthesis due to the reactivity of the carbon-iodine bond. They readily participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions.

Potential Synthetic Applications:

-

Suzuki Coupling: Reaction with boronic acids to form new C-C bonds, enabling the synthesis of complex substituted alkenes.

-

Heck Reaction: Coupling with alkenes to form dienes or more complex unsaturated systems.

-

Sonogashira Coupling: Reaction with terminal alkynes to produce enynes.

-

Stille Coupling: Coupling with organostannanes.

-

Nucleophilic Substitution: The allylic nature of the carbon-iodine bond also allows for nucleophilic substitution reactions, although this may compete with elimination reactions.

Caption: General synthetic utility of 5-iodo-2-methyl-2-pentene in cross-coupling reactions.

Relevance in Drug Development:

Haloalkanes and haloalkenes are important structural motifs in many pharmaceutical compounds. The introduction of a halogen atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. While there are no specific drug development applications reported for 5-iodo-2-methyl-2-pentene, its potential as a synthetic intermediate allows for its incorporation into larger, more complex molecules that could be screened for biological activity. The vinyl iodide functionality serves as a handle for the late-stage functionalization of drug candidates, a valuable strategy in medicinal chemistry for the rapid generation of analog libraries for structure-activity relationship (SAR) studies.

5-Iodo-2-methyl-2-pentene is a chemical compound with established basic physical properties but limited detailed experimental data in the public domain. This guide has provided a consolidation of the available information and offered scientifically grounded predictions for its synthesis and spectroscopic characterization. The potential of this molecule as a synthetic intermediate, particularly in the context of modern cross-coupling methodologies, suggests its utility for researchers in organic synthesis and drug discovery. Further experimental investigation into the reactivity and applications of 5-iodo-2-methyl-2-pentene is warranted to fully explore its potential.

References

- 1. 5-iodo-2-methylpent-2-ene CAS#: 43161-11-1 [amp.chemicalbook.com]

- 2. 5-iodo-2-methylpent-2-ene | 43161-11-1 [amp.chemicalbook.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 5. adichemistry.com [adichemistry.com]

- 6. Finkelstein Reaction [organic-chemistry.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. IR spectrum: Haloalkanes [quimicaorganica.org]

- 11. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. youtube.com [youtube.com]

Stability and Storage of 5-iodo-2-methyl-2-pentene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and storage considerations for 5-iodo-2-methyl-2-pentene, a key intermediate in various synthetic applications. Due to the limited availability of stability data for this specific compound, this document extrapolates information from the known properties of analogous alkyl iodides and iodoalkenes to provide best-practice recommendations for its handling, storage, and use.

Core Concepts of Stability

Alkyl iodides are recognized as the least stable among the alkyl halides.[1] This reduced stability is primarily attributed to the inherent weakness of the carbon-iodine (C-I) bond, making these compounds susceptible to degradation through various pathways, including hydrolysis and photodecomposition.[1] The reactivity of iodoalkanes generally increases in the order of fluoroalkanes < chloroalkanes < bromoalkanes < iodoalkanes, with iodoalkanes being the most reactive.[2]

Thermal Stability

The C-I bond is susceptible to cleavage at elevated temperatures. Studies on the thermal decomposition of alkyl iodides on aluminum surfaces have shown that C-I bond scission can occur at temperatures as low as 130 K (-143 °C).[3] While the specific decomposition temperature for 5-iodo-2-methyl-2-pentene is not documented, it is prudent to assume that exposure to high temperatures will lead to degradation. Therefore, it is crucial to avoid warming the compound.

Photostability

Organoiodide compounds are often sensitive to light.[4] Exposure to light, particularly UV radiation, can induce photochemical degradation.[5] The ICH Harmonised Tripartite Guideline Q1B provides a framework for the photostability testing of new active substances and medicinal products, which can be adapted for intermediates like 5-iodo-2-methyl-2-pentene.[6][7] Such testing involves exposing the compound to a minimum overall illumination of 1.2 million lux-hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/m².[7]

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the integrity of 5-iodo-2-methyl-2-pentene. The following recommendations are based on safety data sheets for similar compounds and general best practices for handling alkyl iodides.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry, well-ventilated place.[8][9][10] Keep refrigerated where possible.[8] | To minimize thermal degradation and slow down potential decomposition reactions. |

| Light Exposure | Protect from direct sunlight and light.[4][8] Store in a light-resistant container. | To prevent photodecomposition. |

| Atmosphere | Keep container tightly closed.[4][8][9][10] | To prevent hydrolysis from atmospheric moisture and exposure to air. |

| Incompatible Materials | Strong oxidizing agents, acids.[8] | To avoid hazardous reactions. |

Handling Procedures

All handling of 5-iodo-2-methyl-2-pentene should be conducted in a well-ventilated area, preferably under a chemical fume hood. Appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection, should be worn. It is also advised to use non-sparking tools and to ground equipment to prevent static discharge.[4]

Experimental Protocols

Protocol for Assessing Thermal Stability

-

Sample Preparation: Place a known quantity of 5-iodo-2-methyl-2-pentene in a series of sealed vials.

-

Temperature Exposure: Expose the vials to a range of elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period. Include a control sample stored at the recommended storage temperature.

-

Analysis: At specified time points, remove samples from each temperature condition and analyze for degradation products using a validated analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

-

Data Evaluation: Quantify the remaining parent compound and any new impurity peaks to determine the rate of degradation at each temperature.

Protocol for Assessing Photostability (based on ICH Q1B)

-

Sample Preparation: Expose a sample of 5-iodo-2-methyl-2-pentene to the light source. A control sample should be protected from light by wrapping it in aluminum foil.

-

Light Exposure: Place the samples in a photostability chamber and expose them to a light source that conforms to ICH Q1B guidelines, ensuring a total illumination of at least 1.2 million lux hours and a near UV energy of at least 200 watt-hours/m².[7]

-

Analysis: After the exposure period, analyze both the exposed and control samples for degradation products using a suitable, validated analytical method.

-

Data Evaluation: Compare the chromatograms of the exposed and control samples to identify any photodegradation products.

Visualizing Workflows and Pathways

General Handling Workflow

Caption: Recommended workflow for safely handling 5-iodo-2-methyl-2-pentene.

Potential Degradation Pathways

References

- 1. byjus.com [byjus.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. experts.illinois.edu [experts.illinois.edu]

- 4. fishersci.com [fishersci.com]

- 5. Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ema.europa.eu [ema.europa.eu]

- 7. rdlaboratories.com [rdlaboratories.com]

- 8. fishersci.com [fishersci.com]

- 9. airgas.com [airgas.com]

- 10. airgas.com [airgas.com]

An In-depth Technical Guide to the Reaction Mechanisms of 5-iodo-2-methyl-2-pentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanisms involving 5-iodo-2-methyl-2-pentene, a homoallylic iodide with significant potential in synthetic organic chemistry. The unique structural features of this compound, namely the presence of a terminal iodide and a trisubstituted double bond, allow for a variety of chemical transformations, including nucleophilic substitutions, eliminations, and intramolecular radical cyclizations. This document will delve into the theoretical underpinnings of these reactions, present available quantitative data, and provide detailed experimental protocols for key transformations.

Core Reactivity and Mechanistic Pathways

5-iodo-2-methyl-2-pentene is susceptible to several reaction pathways, primarily dictated by the reaction conditions and the nature of the reagents employed. The key reactive centers are the carbon-iodine bond, which can undergo homolytic or heterolytic cleavage, and the electron-rich carbon-carbon double bond, which can participate in intramolecular reactions.

Nucleophilic Substitution and Elimination Reactions

As a primary alkyl iodide, 5-iodo-2-methyl-2-pentene can undergo nucleophilic substitution reactions (S(_N)2) with various nucleophiles. However, the presence of the double bond in the homoallylic position can influence the reaction rate and potentially lead to competing elimination (E2) reactions, especially with bulky or strongly basic nucleophiles.

Table 1: Predicted Reactivity in Substitution and Elimination Reactions

| Reaction Type | Reagent/Conditions | Expected Major Product(s) | Mechanistic Notes |

| S(_N)2 | Strong, non-basic nucleophiles (e.g., CN | 6-substituted-2-methyl-2-pentene | Proceeds with inversion of configuration at the carbon bearing the iodine. |

| E2 | Strong, sterically hindered bases (e.g., t-BuOK). | 2-methyl-1,4-pentadiene | Favored by strong bases and higher temperatures. |

| Competing S(_N)2/E2 | Strong, unhindered bases (e.g., EtO | Mixture of substitution and elimination products. | The product ratio is sensitive to the base, solvent, and temperature. |

Intramolecular Radical Cyclization

A significant and synthetically valuable reaction of 5-iodo-2-methyl-2-pentene is its ability to undergo intramolecular radical cyclization. This reaction is typically initiated by the generation of a primary radical at the C-5 position, which then attacks the internal double bond.

The regioselectivity of this cyclization is governed by Baldwin's rules for radical cyclizations. The formation of a five-membered ring via a 5-exo-trig pathway is kinetically favored over the formation of a six-membered ring through a 6-endo-trig pathway.

The general mechanism for the tin-mediated radical cyclization is as follows:

-

Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN), decomposes upon heating to generate initial radicals. These radicals abstract a hydrogen atom from tributyltin hydride (Bu(_3)SnH) to form a tributyltin radical (Bu(_3)Sn•).

-

Propagation:

-

The tributyltin radical abstracts the iodine atom from 5-iodo-2-methyl-2-pentene to generate the 2-methyl-2-penten-5-yl radical.

-

This primary radical undergoes a rapid intramolecular cyclization via a 5-exo-trig transition state to form the more stable tertiary 1,1,4-trimethylcyclopentyl radical.

-

The cyclized radical then abstracts a hydrogen atom from another molecule of tributyltin hydride to yield the final product, 1,1,4-trimethylcyclopentane, and regenerate the tributyltin radical, which continues the chain reaction.

-

-

Termination: The reaction is terminated by the combination of any two radical species.

Quantitative Data

Currently, specific quantitative data for the reactions of 5-iodo-2-methyl-2-pentene is not widely available in the literature. However, based on analogous reactions of similar homoallylic iodides, high yields can be expected for the radical cyclization reaction under optimized conditions.

Table 2: Expected Performance in Radical Cyclization

| Reaction | Product | Expected Yield | Key Reaction Parameters |

| Tributyltin hydride-mediated radical cyclization | 1,1,4-trimethylcyclopentane | > 80% | High dilution to favor intramolecular cyclization, slow addition of Bu(_3)SnH, and AIBN as initiator. |

Experimental Protocols

The following is a detailed experimental protocol for a representative radical cyclization of a homoallylic iodide, which can be adapted for 5-iodo-2-methyl-2-pentene.

General Procedure for Tributyltin Hydride-Mediated Radical Cyclization

Materials:

-

5-iodo-2-methyl-2-pentene

-

Tributyltin hydride (Bu(_3)SnH)

-

Azobisisobutyronitrile (AIBN)

-

Anhydrous, degassed benzene or toluene

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

A solution of 5-iodo-2-methyl-2-pentene (1.0 eq) in anhydrous, degassed benzene (to achieve a final concentration of ~0.02 M) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere.

-

The solution is heated to reflux (approximately 80 °C for benzene).

-

A solution of tributyltin hydride (1.1 eq) and a catalytic amount of AIBN (0.1 eq) in anhydrous, degassed benzene is added dropwise to the refluxing solution over a period of several hours using a syringe pump. The slow addition is crucial to maintain a low concentration of the tin hydride, which minimizes the premature reduction of the initial alkyl radical.

-

After the addition is complete, the reaction mixture is refluxed for an additional 1-2 hours to ensure complete consumption of the starting material.

-

The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The crude product is then purified by flash column chromatography on silica gel, typically using a non-polar eluent such as hexanes, to separate the desired cyclized product from the tin-containing byproducts.

Mandatory Visualizations

Reaction Pathways of 5-iodo-2-methyl-2-pentene

Caption: Possible reaction pathways for 5-iodo-2-methyl-2-pentene.

Experimental Workflow for Radical Cyclization

Caption: Workflow for the radical cyclization of 5-iodo-2-methyl-2-pentene.

Detailed Mechanism of Radical Cyclization

Caption: Mechanism of the tributyltin hydride-mediated radical cyclization.

An In-depth Technical Guide to the Stereoisomerism of 5-iodo-2-methyl-2-pentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the potential for stereoisomerism in the molecule 5-iodo-2-methyl-2-pentene. The principles of geometric and optical isomerism are systematically applied to its chemical structure to determine the existence of any stereoisomers.

Molecular Structure Analysis

The molecule is 5-iodo-2-methyl-2-pentene. Its structure consists of a five-carbon backbone with a double bond located at the second carbon position (C2). A methyl group is also attached to C2, and an iodine atom is bonded to the fifth carbon (C5).

Investigation of Potential Stereoisomers

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. The two primary types of stereoisomerism relevant to this molecule are geometric isomerism (E/Z) and optical isomerism (enantiomers/diastereomers).

Geometric isomerism can occur in alkenes due to the restricted rotation around a carbon-carbon double bond. For E/Z isomerism to exist, each carbon atom involved in the double bond must be bonded to two different substituent groups.

Let's analyze the substituents on the double-bond carbons (C2 and C3) of 5-iodo-2-methyl-2-pentene:

-

Carbon 2 (C2) : Is bonded to two identical methyl (-CH₃) groups.

-

Carbon 3 (C3) : Is bonded to a hydrogen atom (-H) and an iodoethyl group (-CH₂CH₂I).

Since C2 is attached to two identical groups, the primary condition for geometric isomerism is not met.[3] Therefore, it is not possible to assign E or Z configurations, and the molecule cannot exhibit geometric isomerism.

Optical isomerism occurs in molecules that are chiral, meaning they are non-superimposable on their mirror images. The most common source of chirality in organic molecules is the presence of a chiral center—a carbon atom bonded to four different substituent groups.

A systematic examination of each carbon atom in 5-iodo-2-methyl-2-pentene for the presence of a chiral center reveals the following:

-

C1 (methyl group) : Bonded to three hydrogen atoms and one carbon atom. Not a chiral center.

-

C2 (alkene carbon) : Bonded to only three atoms (not tetrahedral). Not a chiral center.

-

C3 (alkene carbon) : Bonded to only three atoms (not tetrahedral). Not a chiral center.

-

C4 : Bonded to two hydrogen atoms, C3, and C5. The two hydrogen substituents are identical, so it is not a chiral center.

-

C5 : Bonded to two hydrogen atoms, C4, and an iodine atom. The two hydrogen substituents are identical, so it is not a chiral center.

-

Methyl Carbon on C2 : Bonded to three hydrogen atoms and one carbon atom. Not a chiral center.

The analysis confirms that there are no chiral centers within the 5-iodo-2-methyl-2-pentene molecule. Consequently, the molecule is achiral and cannot exhibit optical isomerism. It has no enantiomers or diastereomers.

Data Summary

The analysis of potential stereoisomerism for 5-iodo-2-methyl-2-pentene is summarized in the table below.

| Type of Stereoisomerism | Prerequisite Condition | Analysis of 5-iodo-2-methyl-2-pentene | Conclusion |

| Geometric (E/Z) | Each carbon of the C=C double bond must have two different substituents. | Carbon-2 is bonded to two identical methyl groups. | No Geometric Isomers |

| Optical (Enantiomers) | Presence of at least one chiral center. | No carbon atom is bonded to four different groups. | No Optical Isomers |

Logical Workflow for Stereoisomer Analysis

The decision-making process for determining the stereoisomeric potential of 5-iodo-2-methyl-2-pentene can be visualized as a logical workflow.

Caption: Logical workflow for the stereoisomer analysis of 5-iodo-2-methyl-2-pentene.

Experimental Protocols

Given that 5-iodo-2-methyl-2-pentene possesses no stereoisomers, experimental protocols for the separation, identification, or characterization of distinct stereoisomers are not applicable.

However, standard analytical techniques can be used to confirm the molecule's structure and achiral nature:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR would confirm the connectivity of the molecule and the chemical equivalence of the two methyl groups on C2, corroborating the absence of geometric isomers.

-

Polarimetry : As an achiral compound, a sample of 5-iodo-2-methyl-2-pentene would not rotate the plane of plane-polarized light, resulting in an observed optical rotation of zero.

-

Chiral Chromatography : When passed through a chiral stationary phase, the compound would elute as a single peak, indicating the absence of enantiomers.

These experiments would serve to confirm the theoretical analysis that the molecule is achiral and does not form stereoisomers.

Conclusion

A thorough structural analysis based on the principles of stereochemistry concludes that 5-iodo-2-methyl-2-pentene has no potential stereoisomers . It fails to meet the structural requirements for either geometric (E/Z) isomerism or optical isomerism due to the presence of identical substituents on one of its double-bonded carbons and the complete absence of any chiral centers. For professionals in drug development and chemical research, this confirms that synthesis of this molecule will yield a single, achiral product, simplifying purification and characterization processes.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 5-Iodo-2-methyl-2-pentene | C6H11I | CID 11063690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. E/Z (cis/trans) isomerism Cahn-Inglod-Prelog Priority Rules examples explained drawings diagrams difference in physical & chemical properties working out isomers for given structural formula A level GCE AS A2 organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to 5-iodo-2-methyl-2-pentene

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-iodo-2-methyl-2-pentene is an organoiodide compound with significant applications as a key intermediate in organic synthesis, particularly in the construction of complex molecular architectures. Its chemical structure, featuring a reactive carbon-iodine bond and an alkene functionality, makes it a versatile building block for the formation of new carbon-carbon and carbon-heteroatom bonds. This guide provides a comprehensive overview of its chemical identity, synthesis, and known applications, with a focus on detailed experimental protocols and data relevant to a scientific audience.

Chemical Identification and Properties

The fundamental identification and physicochemical properties of 5-iodo-2-methyl-2-pentene are summarized below.

| Property | Value |

| IUPAC Name | 5-iodo-2-methylpent-2-ene |

| CAS Number | 43161-11-1[1][2] |

| Molecular Formula | C₆H₁₁I[3] |

| Molecular Weight | 210.06 g/mol [2][3] |

| Boiling Point | 62-63 °C at 13 Torr[2] |

| Predicted Density | 1.502 ± 0.06 g/cm³[2] |

Synthesis and Experimental Protocols

The primary route for the synthesis of 5-iodo-2-methyl-2-pentene involves a Finkelstein reaction, where the corresponding bromoalkene, 5-bromo-2-methyl-2-pentene, is converted to the iodoalkene. This bromo precursor is a crucial starting material in various synthetic pathways, including the synthesis of labeled compounds for metabolic studies.[4]

Synthesis of 5-iodo-2-methyl-2-pentene from 5-bromo-2-methyl-2-pentene

Reaction Scheme:

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-bromo-2-methyl-2-pentene (1.0 equivalent) in anhydrous acetone.

-

Addition of Reagent: Add sodium iodide (1.5 to 2.0 equivalents) to the solution. The excess sodium iodide is used to drive the equilibrium towards the product.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The precipitation of sodium bromide, which is less soluble in acetone than sodium iodide, indicates that the reaction is proceeding.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid sodium bromide and wash it with a small amount of acetone.

-

Purification: Concentrate the filtrate under reduced pressure to remove the acetone. The residue can be purified by distillation under reduced pressure to obtain pure 5-iodo-2-methyl-2-pentene.

Note: This is a generalized protocol and may require optimization for specific laboratory conditions and desired purity.

Applications in Organic Synthesis

5-iodo-2-methyl-2-pentene serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the field of natural product synthesis. Its utility lies in its ability to participate in various coupling reactions and as a precursor for organometallic reagents.

Role in Terpenoid Synthesis

The structural motif of 5-iodo-2-methyl-2-pentene is related to the isoprenoid building block, making it a useful reagent in the synthesis of terpenoids and other natural products. For instance, it has been utilized in the synthesis of sesquiterpenoids.[4]

Characterization Data

Detailed characterization data for 5-iodo-2-methyl-2-pentene is not extensively reported in the readily available literature. However, standard analytical techniques would be employed for its structural confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the structure of the molecule.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern, further confirming the identity of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the C=C double bond and the C-I bond.

Safety and Handling

Organoiodides should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

5-iodo-2-methyl-2-pentene is a valuable synthetic intermediate with established utility in organic synthesis. While detailed, publicly available experimental protocols and characterization data are somewhat limited, its synthesis via the Finkelstein reaction from its bromo-analog is a standard and reliable method. For researchers and drug development professionals, this compound represents a key building block for the construction of complex molecular targets. Further research into its applications and the publication of detailed experimental procedures would be beneficial to the scientific community.

References

A Comprehensive Guide to the Synthesis of 5-iodo-2-methyl-2-pentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed literature review and synthesized protocols for the preparation of 5-iodo-2-methyl-2-pentene, a valuable intermediate in organic synthesis. Due to the limited availability of direct synthesis routes in the published literature, this document outlines a robust two-step approach. The synthesis commences with the formation of the precursor, 4-methylpent-4-en-2-ol, via a Grignard reaction, followed by its conversion to the target iodoalkene using an Appel-type reaction.

Step 1: Synthesis of 4-methylpent-4-en-2-ol

The initial step involves the synthesis of the homoallylic alcohol precursor, 4-methylpent-4-en-2-ol, through the nucleophilic addition of allylmagnesium bromide to acetone. This Grignard reaction is a classic and efficient method for carbon-carbon bond formation.

Experimental Protocol:

A general procedure for this type of Grignard reaction is as follows:

-

Preparation of Allylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, magnesium turnings (1.1 equivalents) are placed. A solution of allyl bromide (1.0 equivalent) in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is stirred until the magnesium is consumed, resulting in a solution of allylmagnesium bromide.

-

Reaction with Acetone: The Grignard reagent solution is cooled in an ice bath. A solution of anhydrous acetone (1.0 equivalent) in anhydrous diethyl ether is added dropwise with vigorous stirring.

-

Workup: After the addition is complete, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 4-methylpent-4-en-2-ol, which can be purified by distillation.

Quantitative Data:

| Reagent/Product | Molar Mass ( g/mol ) | Molarity/Concentration | Volume/Mass | Moles | Equivalents |

| Magnesium | 24.31 | - | 2.67 g | 0.11 | 1.1 |

| Allyl Bromide | 120.98 | - | 12.1 g (8.3 mL) | 0.10 | 1.0 |

| Acetone | 58.08 | - | 5.81 g (7.3 mL) | 0.10 | 1.0 |

| Diethyl Ether | 74.12 | - | ~150 mL | - | - |

| 4-methylpent-4-en-2-ol | 100.16 | - | Expected ~7-8 g | ~0.07-0.08 | - |

| Yield | ~70-80% |

Note: The above data is a representative synthesis and actual results may vary.

Step 2: Synthesis of 5-iodo-2-methyl-2-pentene

The second step is the conversion of the hydroxyl group of 4-methylpent-4-en-2-ol to an iodide using the Appel reaction. This reaction typically employs triphenylphosphine and iodine, often in the presence of a mild base like imidazole to neutralize the HI generated.[1]

Experimental Protocol:

A detailed procedure for the iodination of a secondary alcohol is as follows:

-

Reaction Setup: To a solution of triphenylphosphine (1.5 equivalents) in anhydrous dichloromethane (DCM) at 0 °C, iodine (1.5 equivalents) and imidazole (3.0 equivalents) are added sequentially. The mixture is stirred for 10 minutes.

-

Addition of Alcohol: A solution of 4-methylpent-4-en-2-ol (1.0 equivalent) in DCM is added dropwise to the reaction mixture at 0 °C.

-

Reaction and Workup: The reaction is allowed to warm to room temperature and stirred for 16 hours. The reaction is then quenched with a saturated aqueous solution of sodium thiosulfate. The layers are separated, and the aqueous phase is extracted with DCM. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under vacuum. The crude product is purified by flash column chromatography to afford 5-iodo-2-methyl-2-pentene.

Quantitative Data:

| Reagent/Product | Molar Mass ( g/mol ) | Molarity/Concentration | Volume/Mass | Moles (based on 10 mmol of alcohol) | Equivalents |

| 4-methylpent-4-en-2-ol | 100.16 | - | 1.00 g | 10.0 | 1.0 |

| Triphenylphosphine | 262.29 | - | 3.93 g | 15.0 | 1.5 |

| Iodine | 253.81 | - | 3.81 g | 15.0 | 1.5 |

| Imidazole | 68.08 | - | 2.04 g | 30.0 | 3.0 |

| Dichloromethane | 84.93 | - | ~50 mL | - | - |

| 5-iodo-2-methyl-2-pentene | 210.06 | - | Expected ~1.7-1.9 g | ~8.0-9.0 | - |

| Yield | ~80-90% |

Note: The above data is based on a general procedure and may need optimization for this specific substrate.

Visualizing the Synthesis

Synthetic Pathway

Caption: Overall synthetic route to 5-iodo-2-methyl-2-pentene.

Appel Reaction Mechanism

References

An In-depth Technical Guide to 5-iodo-2-methyl-2-pentene

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-iodo-2-methyl-2-pentene is an organoiodine compound with the chemical formula C6H11I.[1][2][3] While it is a known and commercially available chemical,[1][4] detailed literature regarding its specific discovery, history, and applications in areas such as drug development and signaling pathways is not extensively documented in publicly available resources. This guide aims to provide a comprehensive overview of the existing technical data for 5-iodo-2-methyl-2-pentene, supplemented with established principles of iodoalkene synthesis and reactivity to offer a predictive profile of its chemical behavior.

Physicochemical Properties

The known quantitative data for 5-iodo-2-methyl-2-pentene is summarized in the table below for clear reference.

| Property | Value | Source |

| CAS Number | 43161-11-1 | [1][3][4] |

| Molecular Formula | C6H11I | [1][2][3][5] |

| Molecular Weight | 210.06 g/mol | [1][2][3] |

| Boiling Point | 62-63 °C (at 13 Torr) | [1][4] |

| Predicted Density | 1.502 ± 0.06 g/cm³ | [1][4] |

Synthesis and Experimental Protocols

While specific, peer-reviewed synthetic procedures for 5-iodo-2-methyl-2-pentene are not readily found, its structure suggests plausible synthetic routes based on general reactions of alkenes and alcohols. A probable precursor for its synthesis is 2-methyl-2-pentene or 2-methyl-2-pentanol.

A common method for the preparation of iodoalkanes is the hydroiodination of alkenes.[6] This involves the electrophilic addition of hydrogen iodide (HI) across the double bond.

Caption: Plausible synthesis of 5-iodo-2-methyl-2-pentene via hydroiodination.

General Experimental Protocol for Hydroiodination of an Alkene:

-

A solution of the alkene (e.g., 2-methyl-2-pentene) is prepared in a suitable, non-reactive solvent.

-

Anhydrous hydrogen iodide is then bubbled through the solution, or a solution of HI in a solvent is added dropwise. The reaction is typically carried out at a controlled temperature.

-

The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is washed with a basic solution (e.g., sodium bicarbonate) to neutralize any excess acid, followed by a wash with a reducing agent solution (e.g., sodium thiosulfate) to remove any residual iodine.

-

The organic layer is then dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification is typically achieved through distillation under reduced pressure.

Allylic alcohols can be converted to allylic iodides using hydrogen iodide generated in situ from reagents like chlorotrimethylsilane and sodium iodide.[7] This method can sometimes be accompanied by allylic rearrangement.

Reactivity and Potential Applications

The reactivity of 5-iodo-2-methyl-2-pentene is dictated by its two primary functional groups: the carbon-carbon double bond and the carbon-iodine bond.

The double bond can undergo electrophilic addition reactions.[8] For instance, it can react with halogens, acids, and other electrophiles.

Caption: General mechanism of electrophilic addition to an alkene.

The carbon-iodine bond is relatively weak, making the iodine atom a good leaving group in nucleophilic substitution reactions (SN1 and SN2). This allows for the introduction of a wide variety of functional groups. Alkyl iodides are also precursors for the formation of Grignard reagents and other organometallic compounds, which are valuable intermediates in organic synthesis.

Currently, there is no specific information linking 5-iodo-2-methyl-2-pentene to any signaling pathways or its direct use in drug development. However, as a functionalized organic molecule, it holds potential as a building block in the synthesis of more complex molecules. Its bifunctionality (an alkene and an alkyl iodide) allows for sequential or selective reactions, making it a potentially versatile intermediate in medicinal chemistry for the synthesis of novel therapeutic agents.

Conclusion

5-iodo-2-methyl-2-pentene is a known chemical compound with defined physical properties. While its history and discovery are not well-documented, its synthesis can be reasonably inferred from established chemical principles for the formation of iodoalkenes. Its reactivity, characterized by the presence of both a double bond and a labile iodine atom, suggests its potential utility as a synthetic intermediate in organic and medicinal chemistry. Further research into the properties and reactions of this molecule could uncover novel applications.

References

- 1. 5-iodo-2-methylpent-2-ene | 43161-11-1 [amp.chemicalbook.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 5-iodo-2-methylpent-2-ene CAS#: 43161-11-1 [amp.chemicalbook.com]

- 4. 5-iodo-2-methylpent-2-ene | 43161-11-1 [chemicalbook.com]

- 5. 5-Iodo-2-methyl-2-pentene | C6H11I | CID 11063690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US20170204022A1 - Method for the Preparation of Iodoalkanes - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. pearson.com [pearson.com]

Methodological & Application

Application Notes and Protocols: 5-Iodo-2-Methyl-2-Pentene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-2-methyl-2-pentene is a functionalized isoprenoid building block utilized in the synthesis of complex organic molecules, particularly in the realm of natural product synthesis. Its structure, featuring a vinyl iodide and a terminal isopropenyl group, allows for its participation in a variety of carbon-carbon bond-forming reactions. These application notes provide an overview of its use in key synthetic transformations and detailed protocols for its application.

Key Applications

The primary application of 5-iodo-2-methyl-2-pentene in the documented literature is as a precursor for the introduction of the 4-methyl-3-pentenyl side chain, a common structural motif in terpenoid natural products. This is typically achieved through its conversion into an organometallic reagent or its direct use in coupling reactions.

Cuprate-Mediated Conjugate Addition

In the total synthesis of the cytotoxic antibiotic (-)-furaquinocin C, 5-iodo-2-methyl-2-pentene was employed in a cuprate-mediated 1,4-conjugate addition to an α,β-unsaturated lactone. This reaction introduces the isoprenoid side chain with high stereocontrol.

Reaction Scheme:

Caption: Cuprate formation and conjugate addition.

Alkylation of Enolates and Dianions

5-Iodo-2-methyl-2-pentene serves as an effective alkylating agent for various nucleophiles, including enolates and dianions. This strategy has been successfully applied in the total syntheses of the sesquiterpenes α-santalene and β-santalene.

Reaction Scheme:

Caption: Dianion formation and alkylation.

Data Presentation

| Reaction Type | Substrate | Reagents | Product | Yield (%) | Reference |

| Conjugate Addition | α,β-Unsaturated Lactone | 1. t-BuLi, Et2O, -78 °C2. (Bu3P)2CuI | (-)-Furaquinocin C precursor | Not explicitly stated | [1] |

| Alkylation | Tricyclic Ketone Dianion | 1. LDA, THF2. n-BuLi3. 5-Iodo-2-methyl-2-pentene | α-Santalene precursor | Not explicitly stated | [2] |

| Alkylation | Norbornene Ester Enolate | 1. Base2. 5-Iodo-2-methyl-2-pentene | β-Santalene precursor | Not explicitly stated | [3] |

Experimental Protocols

Protocol 1: Preparation of 5-Iodo-2-methyl-2-pentene[4]

This protocol describes the synthesis of 5-iodo-2-methyl-2-pentene from the commercially available 5-bromo-2-methyl-2-pentene.

Materials:

-

5-bromo-2-methyl-2-pentene

-

Sodium iodide (NaI)

-

Acetone

-

Round bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, distillation apparatus)

Procedure:

-

To a solution of 5-bromo-2-methyl-2-pentene in acetone, add an excess of sodium iodide.

-

Heat the reaction mixture at reflux with stirring for 24 hours.

-

After cooling to room temperature, pour the mixture into water and extract with diethyl ether.

-

Wash the combined organic layers with saturated aqueous sodium thiosulfate solution and then with brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by distillation to afford pure 5-iodo-2-methyl-2-pentene.

Workflow Diagram:

Caption: Synthesis of 5-iodo-2-methyl-2-pentene.

Protocol 2: Cuprate-Mediated Conjugate Addition in the Synthesis of (-)-Furaquinocin C[1]

This protocol details the formation of a higher-order cuprate from 5-iodo-2-methyl-2-pentene and its subsequent conjugate addition.

Materials:

-

5-Iodo-2-methyl-2-pentene

-

tert-Butyllithium (t-BuLi) in pentane

-

Anhydrous diethyl ether (Et2O)

-

Copper(I) iodide (CuI)

-

Tributylphosphine (PBu3)

-

α,β-Unsaturated lactone substrate

-

Argon atmosphere

-

Dry glassware and syringes

Procedure:

-

Under an argon atmosphere, dissolve 5-iodo-2-methyl-2-pentene (1.0 eq) in anhydrous diethyl ether at -78 °C.

-

Slowly add tert-butyllithium (2.0 eq) and stir the solution for 30 minutes at -78 °C to form the corresponding vinyllithium reagent.

-

In a separate flask, prepare the cuprate reagent by reacting copper(I) iodide with tributylphosphine in diethyl ether.

-

Transfer the freshly prepared cuprate solution to the vinyllithium solution at -78 °C via cannula.

-

Allow the mixture to warm slowly to -50 °C.

-

Add a solution of the α,β-unsaturated lactone in diethyl ether to the cuprate solution.

-

Stir the reaction mixture at -50 °C until the reaction is complete (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Perform a standard aqueous work-up and extract the product with diethyl ether.

-

Purify the crude product by column chromatography.

Workflow Diagram:

Caption: Cuprate addition workflow.

Protocol 3: Alkylation of a Dianion in the Synthesis of α-Santalene[2]

This protocol outlines the formation of a dianion from a tricyclic ketone and its subsequent alkylation with 5-iodo-2-methyl-2-pentene.

Materials:

-

Tricyclic ketone substrate

-

Lithium diisopropylamide (LDA)

-

n-Butyllithium (n-BuLi)

-

Anhydrous tetrahydrofuran (THF)

-

5-Iodo-2-methyl-2-pentene

-

Argon atmosphere

-

Dry glassware and syringes

Procedure:

-

Under an argon atmosphere, dissolve the tricyclic ketone in anhydrous THF and cool the solution to -78 °C.

-

Add a solution of LDA in THF and stir for 1 hour to form the enolate.

-

Add a solution of n-butyllithium and allow the mixture to warm to 0 °C and then stir for 1 hour at 50 °C to form the dianion.

-

Cool the reaction mixture back down to -78 °C.

-

Add a solution of 5-iodo-2-methyl-2-pentene in THF.

-

Allow the reaction mixture to warm to room temperature and stir for 20 hours.

-

Quench the reaction with water.

-

Perform a standard aqueous work-up, including acidification and extraction with an appropriate organic solvent.

-

Purify the crude product by column chromatography or crystallization.

Conclusion

5-Iodo-2-methyl-2-pentene is a valuable reagent for the introduction of the 4-methyl-3-pentenyl moiety in the synthesis of complex natural products. Its ability to be converted into organometallic species for conjugate additions and to act as an electrophile in alkylation reactions highlights its versatility. The provided protocols offer a foundation for researchers to utilize this building block in their synthetic endeavors.

References

Application Notes and Protocols: 5-Iodo-2-methyl-2-pentene as a Versatile Precursor in Natural Product Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Iodo-2-methyl-2-pentene is a valuable synthetic precursor, serving as a source of the C6 isoprenoid (prenyl) unit. This structural motif is a fundamental building block in a vast array of natural products, particularly in the terpene and terpenoid families. The presence of an iodine atom at the terminal position of the carbon chain allows for a variety of carbon-carbon bond-forming reactions, making it a versatile tool in the convergent synthesis of complex natural product skeletons. The trisubstituted double bond within the molecule is also a key feature found in many biologically active compounds.

Key Applications

The primary application of 5-iodo-2-methyl-2-pentene in natural product synthesis is as a nucleophilic precursor following its conversion to an organometallic reagent, or as an electrophile in substitution reactions.

-

Grignard Reagent Formation: The high reactivity of the carbon-iodine bond allows for the efficient formation of the corresponding Grignard reagent, (4-methylpent-3-en-1-yl)magnesium iodide. This organometallic species is a potent nucleophile that can react with a wide range of electrophiles, including aldehydes, ketones, esters, and epoxides, to form new carbon-carbon bonds.

-

Cross-Coupling Reactions: The iodoalkene functionality can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, to append the isoprenoid sidechain to a variety of molecular scaffolds.

-

Direct Alkylation: In the presence of a strong base, 5-iodo-2-methyl-2-pentene can be used to alkylate nucleophilic substrates, such as enolates or stabilized carbanions.

Experimental Protocols

The following section provides a detailed, representative protocol for the preparation of the Grignard reagent from 5-iodo-2-methyl-2-pentene and its subsequent reaction with an aldehyde. This two-step sequence is a foundational method for incorporating the prenyl unit into a growing molecular structure.

Protocol 1: Preparation of (4-Methylpent-3-en-1-yl)magnesium Iodide (Grignard Reagent)

Materials:

-

5-iodo-2-methyl-2-pentene (1.0 eq)

-

Magnesium turnings (1.2 eq)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine (a single crystal)

-

Three-neck round-bottom flask, condenser, dropping funnel, and nitrogen inlet

Procedure:

-

A three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried under a stream of nitrogen and allowed to cool to room temperature.

-

Magnesium turnings (1.2 eq) and a small crystal of iodine are added to the flask. The flask is gently warmed with a heat gun under a nitrogen atmosphere until violet vapors of iodine are observed. This helps to activate the magnesium surface.

-

The flask is allowed to cool to room temperature, and anhydrous diethyl ether (or THF) is added to cover the magnesium turnings.

-

A solution of 5-iodo-2-methyl-2-pentene (1.0 eq) in anhydrous diethyl ether is prepared and transferred to the dropping funnel.

-

A small portion of the 5-iodo-2-methyl-2-pentene solution is added to the magnesium suspension. The reaction is initiated, which is typically indicated by the disappearance of the iodine color and gentle refluxing of the solvent. If the reaction does not start, gentle warming may be required.

-

Once the reaction has initiated, the remaining 5-iodo-2-methyl-2-pentene solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting greyish solution of (4-methylpent-3-en-1-yl)magnesium iodide is used immediately in the subsequent reaction.

Protocol 2: Reaction of (4-Methylpent-3-en-1-yl)magnesium Iodide with an Aldehyde

Materials:

-

Solution of (4-methylpent-3-en-1-yl)magnesium iodide (from Protocol 1)

-

Aldehyde (e.g., benzaldehyde, 0.9 eq)

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride solution

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Organic solvents for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

-

The solution of the Grignard reagent prepared in Protocol 1 is cooled to 0 °C in an ice bath.

-

A solution of the aldehyde (0.9 eq) in anhydrous diethyl ether is added dropwise to the stirred Grignard solution.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution at 0 °C.

-

The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude alcohol product.

-

The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure secondary alcohol.

Data Presentation

The following table summarizes hypothetical quantitative data for the two-step reaction sequence described above. Actual results may vary depending on the specific substrates and reaction conditions.

| Step | Reactant A | Reactant B | Product | Yield (%) | Purity (%) (by NMR) |

| 1. Grignard Formation | 5-Iodo-2-methyl-2-pentene | Mg | (4-Methylpent-3-en-1-yl)magnesium iodide | >90 (in solution) | - |

| 2. Coupling with Benzaldehyde | Grignard Reagent (from Step 1) | Benzaldehyde | 1-Phenyl-5-methyl-4-hexen-1-ol | 85 | >95 |

Visualization of Synthetic Workflow

The following diagram illustrates the general workflow for utilizing 5-iodo-2-methyl-2-pentene as a precursor in the synthesis of a more complex molecule, such as a natural product.

Application Notes and Protocols: Cross-Coupling Reactions Utilizing 5-Iodo-2-methyl-2-pentene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 5-iodo-2-methyl-2-pentene in various cross-coupling reactions. Detailed protocols for both documented and analogous reactions are presented to facilitate its use in organic synthesis and drug discovery.

Introduction

5-Iodo-2-methyl-2-pentene is a versatile building block in organic synthesis, serving as a precursor for the introduction of the isoprenoid-like 4-methyl-3-pentenyl moiety. This structural unit is found in numerous natural products and biologically active molecules. Palladium-catalyzed cross-coupling reactions offer a powerful and efficient methodology for the formation of carbon-carbon and carbon-heteroatom bonds, and 5-iodo-2-methyl-2-pentene is a suitable substrate for such transformations. This document outlines protocols for several key cross-coupling reactions, providing specific examples where available and generalized procedures for broader applicability.

Synthesis of 5-Iodo-2-methyl-2-pentene

The starting material, 5-iodo-2-methyl-2-pentene, can be synthesized from the commercially available 5-bromo-2-methyl-2-pentene.

Protocol: Synthesis of 5-Iodo-2-methyl-2-pentene

This protocol is adapted from a procedure described in a University of Calgary thesis.

Materials:

-

5-bromo-2-methyl-2-pentene

-

Sodium iodide (NaI)

-

Acetone

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Standard glassware for workup and purification

Procedure:

-

To a solution of 5-bromo-2-methyl-2-pentene in acetone, add an excess of sodium iodide (typically 1.5-2.0 equivalents).

-

Heat the reaction mixture to reflux and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the acetone under reduced pressure.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer, wash with saturated aqueous sodium thiosulfate solution to remove any remaining iodine, and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield the crude 5-iodo-2-methyl-2-pentene.

-

Purify the product by vacuum distillation or column chromatography on silica gel.

Cuprate-Mediated Coupling Reaction

A documented application of 5-iodo-2-methyl-2-pentene is its use in a cuprate-mediated coupling reaction to form a carbon-carbon bond with a lactone.[1]

Protocol: Cuprate Coupling of 5-Iodo-2-methyl-2-pentene with (R)-(+)-Angelicalactone [1]

Materials:

-

5-iodo-2-methyl-2-pentene

-

tert-Butyllithium (t-BuLi) in hexanes

-

Copper(I) iodide (CuI)

-

Tributylphosphine (PBu₃)

-

(R)-(+)-Angelicalactone

-

Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

-

Schlenk line and argon or nitrogen atmosphere

-

Dry glassware

Procedure:

-

Under an inert atmosphere, dissolve 5-iodo-2-methyl-2-pentene in anhydrous diethyl ether and cool the solution to -78 °C.

-

Slowly add a solution of tert-butyllithium (2 equivalents) to the cooled solution. Stir the mixture at -78 °C for 30 minutes to generate the corresponding alkenyllithium reagent.

-

In a separate flask, prepare the copper(I) iodide-tributylphosphine complex (CuI(PBu₃)₂) by stirring a slurry of CuI (0.5 equivalents) with PBu₃ (1 equivalent) in anhydrous diethyl ether at room temperature for 20 minutes.

-

Add the freshly prepared CuI(PBu₃)₂ solution to the alkenyllithium solution at -78 °C via cannula.

-

Warm the resulting mixture to -50 °C to form the isoprenoid cuprate.

-

In a separate flask, dissolve (R)-(+)-angelicalactone in anhydrous diethyl ether and cool to -78 °C.

-

Slowly add the prepared cuprate solution to the solution of (R)-(+)-angelicalactone.

-

After the addition is complete, quench the reaction at low temperature with a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by flash column chromatography.

Heck Reaction

While specific intermolecular Heck reactions with 5-iodo-2-methyl-2-pentene are not widely reported, its use in an intramolecular Heck cyclization has been documented, indicating its suitability as a substrate. The following is a general protocol for a Heck reaction with a vinyl iodide.

Generalized Protocol: Heck Cross-Coupling of 5-Iodo-2-methyl-2-pentene

Materials:

-

5-iodo-2-methyl-2-pentene

-

Alkene coupling partner (e.g., styrene, acrylate)

-

Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Phosphine ligand (e.g., triphenylphosphine (PPh₃), tri-o-tolylphosphine)

-

Base (e.g., triethylamine (Et₃N), potassium carbonate (K₂CO₃))

-

Anhydrous solvent (e.g., acetonitrile, DMF, toluene)

-

Schlenk tube or similar reaction vessel

-

Inert atmosphere (argon or nitrogen)

Procedure:

-

To a Schlenk tube under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., PPh₃, 2-10 mol%).

-

Add the anhydrous solvent, followed by 5-iodo-2-methyl-2-pentene (1 equivalent), the alkene coupling partner (1.1-1.5 equivalents), and the base (1.5-2.5 equivalents).

-

Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C).

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Suzuki-Miyaura Coupling

Generalized Protocol: Suzuki-Miyaura Cross-Coupling of 5-Iodo-2-methyl-2-pentene

Materials:

-

5-iodo-2-methyl-2-pentene

-

Aryl or vinyl boronic acid (or boronate ester)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., aqueous sodium carbonate (Na₂CO₃), potassium phosphate (K₃PO₄))

-

Solvent system (e.g., toluene/water, dioxane/water, DMF)

-

Reaction vessel

-

Inert atmosphere

Procedure:

-

In a reaction vessel under an inert atmosphere, combine 5-iodo-2-methyl-2-pentene (1 equivalent), the boronic acid (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

-

Add the solvent system.

-

Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

-

Monitor the reaction by TLC or GC.

-

Once the reaction is complete, cool to room temperature.

-

Dilute with an organic solvent and wash with water and brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify the product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between a vinyl halide and a terminal alkyne.

Generalized Protocol: Sonogashira Cross-Coupling of 5-Iodo-2-methyl-2-pentene

Materials:

-

5-iodo-2-methyl-2-pentene

-

Terminal alkyne

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

-

Copper(I) iodide (CuI) cocatalyst

-

Base (e.g., triethylamine, diisopropylamine)

-

Solvent (e.g., THF, DMF)

-

Inert atmosphere

Procedure:

-

To a reaction vessel under an inert atmosphere, add the palladium catalyst (1-5 mol%) and the copper(I) iodide (2-10 mol%).

-

Add the solvent and the base.

-

Add 5-iodo-2-methyl-2-pentene (1 equivalent) and the terminal alkyne (1.1-1.5 equivalents).

-

Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).

-

Monitor the reaction by TLC or GC.

-

Upon completion, dilute with an organic solvent and filter through celite.

-

Wash the filtrate with saturated aqueous ammonium chloride solution, water, and brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify the product by column chromatography.

Stille Coupling

The Stille coupling involves the reaction of an organohalide with an organostannane reagent.

Generalized Protocol: Stille Cross-Coupling of 5-Iodo-2-methyl-2-pentene

Materials:

-

5-iodo-2-methyl-2-pentene

-

Organostannane reagent (e.g., vinyltributyltin, aryltributyltin)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

-

Ligand (optional, e.g., PPh₃, AsPh₃)

-

Solvent (e.g., THF, toluene, DMF)

-

Inert atmosphere

Procedure:

-

In a reaction vessel under an inert atmosphere, dissolve 5-iodo-2-methyl-2-pentene (1 equivalent), the organostannane (1.1-1.2 equivalents), and the palladium catalyst (1-5 mol%) in the solvent.

-

If required, add a ligand.

-

Heat the reaction mixture to the appropriate temperature (50-100 °C).

-

Monitor the reaction by TLC or GC.

-

After completion, cool the reaction and quench with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts.

-

Stir the mixture for 1-2 hours, then filter through celite.

-

Extract the filtrate with an organic solvent.

-

Wash the organic layer with water and brine, then dry and concentrate.

-

Purify the product by column chromatography.

Negishi Coupling

The Negishi coupling utilizes an organozinc reagent to couple with an organohalide.

Generalized Protocol: Negishi Cross-Coupling of 5-Iodo-2-methyl-2-pentene

Materials:

-

5-iodo-2-methyl-2-pentene

-

Organozinc reagent (prepared in situ or pre-formed)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Anhydrous solvent (e.g., THF, diethyl ether)

-

Inert atmosphere

Procedure:

-

Preparation of the Organozinc Reagent (if not pre-formed):

-

To a solution of the corresponding organohalide (e.g., aryl bromide) in anhydrous THF, add activated zinc dust.

-

Alternatively, treat an organolithium or Grignard reagent with zinc chloride (ZnCl₂).

-

-

Coupling Reaction:

-

In a reaction vessel under an inert atmosphere, dissolve the palladium catalyst (1-5 mol%) in anhydrous THF.

-

Add the solution of 5-iodo-2-methyl-2-pentene (1 equivalent).

-

Slowly add the solution of the organozinc reagent (1.1-1.5 equivalents) at room temperature or with cooling.

-

Stir the reaction mixture at room temperature or with gentle heating until completion (monitored by TLC or GC).

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Extract with an organic solvent, wash with water and brine, dry, and concentrate.

-

Purify the product by column chromatography.

-

Data Presentation

Table 1: Summary of Cross-Coupling Reactions and Conditions

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference/Note |

| Cuprate Coupling | (R)-(+)-Angelicalactone | t-BuLi, CuI(PBu₃)₂ | - | Diethyl Ether | -78 to -50 | Not explicitly stated | [1] |

| Intramolecular Heck | Tethered Alkene | Pd(OAc)₂, PPh₃ | Et₃N | Acetonitrile | 80 | Not explicitly stated | Analogous to documented intramolecular reaction |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄ | aq. Na₂CO₃ | Toluene/Water | 80-110 | - | Generalized Protocol |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT - 60 | - | Generalized Protocol |

| Stille | Organostannane | Pd(PPh₃)₄ | - | Toluene | 50-100 | - | Generalized Protocol |

| Negishi | Organozinc Reagent | Pd(PPh₃)₄ | - | THF | RT | - | Generalized Protocol |

Note: Yields for generalized protocols are not provided as they are highly substrate and condition dependent and require experimental optimization.

Visualizations

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

Application Note: Protocol for Grignard Reagent Formation from 5-iodo-2-methyl-2-pentene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of the Grignard reagent, 2-methyl-2-penten-5-ylmagnesium iodide, from 5-iodo-2-methyl-2-pentene. Grignard reagents are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds. The successful formation of this specific alkenyl Grignard reagent requires careful control of reaction conditions to mitigate potential side reactions, such as Wurtz coupling. This protocol outlines the necessary materials, step-by-step procedure, characterization, and safety precautions.

Introduction

Grignard reagents, organomagnesium halides (R-Mg-X), are invaluable tools in synthetic organic chemistry.[1][2] They are typically prepared by the reaction of an organic halide with magnesium metal in an ethereal solvent.[3] The resulting organometallic compound exhibits a polarized carbon-magnesium bond, rendering the carbon atom highly nucleophilic and basic.[4] This reactivity allows for a broad range of applications, including the synthesis of alcohols, carboxylic acids, and other functional groups through reactions with various electrophiles.[3][5]

The formation of Grignard reagents from alkenyl halides, such as 5-iodo-2-methyl-2-pentene, presents unique challenges.[3] The reactivity of the halide follows the order I > Br > Cl. While the iodo-substituent enhances reactivity, it can also promote undesired Wurtz coupling reactions, where two alkyl fragments dimerize.[6][7] The choice of solvent is also critical, with tetrahydrofuran (THF) generally being preferred over diethyl ether for the formation of alkenyl Grignard reagents due to its higher boiling point and superior ability to stabilize the Grignard reagent complex.[1][8] This protocol provides a detailed methodology for the successful formation of 2-methyl-2-penten-5-ylmagnesium iodide, with an emphasis on techniques to maximize yield and purity.

Data Presentation

| Parameter | Value/Range | Notes |

| Reactants | ||

| 5-iodo-2-methyl-2-pentene | 1.0 equiv. | Starting alkenyl halide. |

| Magnesium turnings | 1.2 - 1.5 equiv. | Excess magnesium is used to ensure complete reaction of the halide. |

| Iodine | 1-2 small crystals | Used to activate the magnesium surface. |

| Anhydrous Tetrahydrofuran (THF) | Sufficient to make a ~0.5 M solution | Anhydrous solvent is critical to prevent quenching of the Grignard reagent. |

| Reaction Conditions | ||

| Temperature | Room temperature to gentle reflux (~66 °C in THF) | The reaction is exothermic and may require initial heating to start, followed by cooling to maintain a controlled reflux. |

| Reaction Time | 1 - 3 hours | Monitored by the consumption of magnesium. |

| Atmosphere | Anhydrous inert gas (Nitrogen or Argon) | Essential to prevent reaction with atmospheric moisture and oxygen. |

| Expected Yield | 50 - 80% | Yield is highly dependent on reaction conditions and the purity of reagents. Wurtz coupling is a significant side reaction that can lower the yield. |

| Characterization | ||

| Titration | Gilman's double titration or titration with a standard solution of a protic acid with an indicator. | To determine the molar concentration of the active Grignard reagent. |

Experimental Protocols

Materials and Reagents

-

5-iodo-2-methyl-2-pentene (Ensure it is pure and dry)

-

Magnesium turnings

-

Iodine crystals

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether (for washing)

-

Standardized solution of sec-butanol in xylene (for titration)

-

1,10-Phenanthroline (indicator for titration)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (three-necked round-bottom flask, reflux condenser, dropping funnel, etc.), all thoroughly flame-dried or oven-dried.

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Ice bath

Grignard Reagent Formation Workflow

Caption: Workflow for the formation of 2-methyl-2-penten-5-ylmagnesium iodide.

Step-by-Step Procedure

-

Glassware Preparation: All glassware must be scrupulously dried to remove any traces of water. This can be achieved by flame-drying under a stream of inert gas or by oven-drying overnight and assembling while hot, followed by cooling under an inert atmosphere.[9]

-

Reaction Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube or inert gas inlet, and a pressure-equalizing dropping funnel. The entire apparatus should be under a positive pressure of nitrogen or argon.

-

Magnesium Activation: Place the magnesium turnings (1.2-1.5 equivalents) into the reaction flask. Add one or two small crystals of iodine. The iodine will help to activate the surface of the magnesium by reacting with the passivating layer of magnesium oxide.[3]

-

Solvent Addition: Add a portion of the anhydrous THF to the flask, enough to cover the magnesium turnings.

-

Initiation of Reaction: Gently warm the flask with a heating mantle or water bath. The disappearance of the purple color of the iodine is an indication that the reaction is about to start. The reaction is initiated when the solution becomes cloudy and bubbling is observed from the magnesium surface. This step is critical and may require patience. If the reaction does not start, a small amount of the iodide solution can be added directly to the magnesium and the mixture can be gently heated again.

-

Addition of Alkenyl Iodide: Once the reaction has been initiated, begin the slow, dropwise addition of a solution of 5-iodo-2-methyl-2-pentene (1.0 equivalent) in anhydrous THF from the dropping funnel. The rate of addition should be controlled to maintain a gentle reflux of the solvent.[6] A rapid addition can lead to an uncontrolled exothermic reaction and an increase in the formation of the Wurtz coupling side product.

-

Reaction Completion: After the addition is complete, continue to stir the reaction mixture and maintain a gentle reflux for an additional 1-3 hours, or until most of the magnesium has been consumed.

-

Cooling and Storage: Once the reaction is complete, remove the heat source and allow the gray-to-brownish solution of the Grignard reagent to cool to room temperature. The Grignard reagent is not typically isolated and is used directly in solution for subsequent reactions. If it needs to be stored, it should be kept under an inert atmosphere.

Characterization by Titration (Gilman Method)

The concentration of the active Grignard reagent should be determined before use.

-